molecular formula C10H11N3O3 B11794095 1-(6-Nitropyridin-3-yl)piperidin-2-one

1-(6-Nitropyridin-3-yl)piperidin-2-one

Cat. No.: B11794095
M. Wt: 221.21 g/mol
InChI Key: MVIUNBFINTYSHN-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one ring (a six-membered lactam) substituted at the 1-position with a 6-nitropyridin-3-yl group. The pyridine ring introduces aromaticity and electron-withdrawing characteristics due to its nitrogen atom, while the nitro group at the 6-position further enhances electron deficiency. This structural motif is of interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors or anticoagulants like apixaban analogs .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)8-4-5-9(11-7-8)13(15)16/h4-5,7H,1-3,6H2

InChI Key

MVIUNBFINTYSHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-2-one typically involves the reaction of 6-nitropyridine-3-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 1-(6-Nitropyridin-3-yl)piperidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitropyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Nitropyridin-3-yl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Substituent Effects: Nitro Group Positioning and Aromatic Ring Type

1-(4-Nitrophenyl)piperidin-2-one (CAS 32188-75-3)
  • Structure : A phenyl ring with a nitro group at the 4-position attached to piperidin-2-one.
  • Synthesis : Synthesized via chlorination of 1-(4-nitrophenyl)piperidin-2-one using PCl₅, achieving an 83% yield .
  • Applications : Intermediate in apixaban analogs, leveraging the nitro group for subsequent reductions or cross-coupling reactions.
1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0)
  • Structure : Iodo-substituted phenyl ring attached to piperidin-2-one.
  • Physical Properties: White crystalline solid, m.p. 168–170°C, soluble in methanol/ethanol .
  • Applications : Building block for pharmaceuticals, where iodine facilitates Suzuki-Miyaura couplings.
  • Key Differences : The iodo group is a leaving group, enabling cross-coupling reactions, whereas the nitro group in the target compound may direct electrophilic substitutions or participate in redox chemistry .
1-(4-Amino-3-fluorophenyl)piperidin-2-one
  • Structure: Fluorine and amino groups on the phenyl ring.
  • Synthesis : Reported in 50% yield as a brown solid .
  • Key Differences: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing), altering electronic properties and solubility.

Aromatic Ring Comparison: Pyridine vs. Phenyl

Parameter 1-(6-Nitropyridin-3-yl)piperidin-2-one 1-(4-Nitrophenyl)piperidin-2-one
Aromatic Ring Pyridine (electron-deficient) Phenyl (neutral)
Nitro Group Position 6-position (meta to ring nitrogen) 4-position (para to piperidinone)
Electron Effects Enhanced electrophilicity due to pyridine Moderate electrophilicity
Reactivity Likely higher in SNAr reactions Lower compared to pyridine analogs
Applications Anticoagulant intermediates Apixaban precursors

Physicochemical Properties

Compound Melting Point Solubility Molecular Weight
1-(6-Nitropyridin-3-yl)piperidin-2-one Not reported Predicted in DMSO ~235.2 g/mol
1-(4-Nitrophenyl)piperidin-2-one Not reported Moderate in DCM 220.2 g/mol
1-(4-Iodophenyl)piperidin-2-one 168–170°C High in methanol 307.18 g/mol

Biological Activity

1-(6-Nitropyridin-3-yl)piperidin-2-one is a chemical compound recognized for its potential biological activities, particularly in pharmacological applications. This compound features a piperidine ring and a nitropyridine moiety, which contribute to its unique reactivity and interactions with various biological targets. The molecular formula of this compound is C11H12N2O2, characterized by the presence of a nitro group at the 6-position of the pyridine ring, influencing its biological activity through redox reactions and interactions with enzymes and receptors.

Biological Activity Overview

The biological activity of 1-(6-Nitropyridin-3-yl)piperidin-2-one is primarily linked to its interactions with several molecular targets, including:

  • Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting key enzymes involved in various metabolic pathways.
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors, influencing neurotransmitter systems and potentially affecting central nervous system functions.
  • Modulation of Cellular Signaling : The nitro group allows participation in redox reactions that can modulate cellular signaling pathways.

Structure and Properties

The structural characteristics of 1-(6-Nitropyridin-3-yl)piperidin-2-one enhance its biological activity:

PropertyDescription
Molecular FormulaC11H12N2O2
Functional GroupsNitro group (at 6-position), carbonyl group (in piperidine)
Chemical ReactivityParticipates in redox reactions

Synthesis

The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-2-one typically involves several steps that can be optimized for yield and purity. Common reagents include sodium dithionite for reduction and bases like potassium carbonate for substitution reactions. A general synthetic route may involve:

  • Formation of a piperidine derivative.
  • Nitration of the pyridine ring.
  • Subsequent reactions to yield the target compound.

Case Studies and Research Findings

Research has indicated that derivatives of piperidine compounds can significantly affect central nervous system functions. For instance, studies have identified small molecule inhibitors targeting PCSK9 mRNA translation that share structural similarities with 1-(6-Nitropyridin-3-yl)piperidin-2-one, demonstrating improved potency and safety profiles compared to earlier lead structures .

Table: Comparative Biological Activity of Related Compounds

Compound NameActivity Description
N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amineStudied for enzyme inhibition
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazineInvestigated for potential biological activities
1-(6-Chloropyridin-3-yl)piperidineDifferent reactivity profile due to chlorine substitution

Potential Applications

The unique combination of a piperidine ring with a nitro-substituted pyridine moiety allows for diverse applications across various fields, including:

  • Medicinal Chemistry : As potential leads for drug development targeting neurological disorders.
  • Synthetic Chemistry : In organic synthesis as intermediates or building blocks for more complex molecules.

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